Cas no 83602-41-9 (Cyclosporin A Acetate)

O Acetato de Ciclosporina A (Cyclosporin A Acetate) é um análogo semissintético da Ciclosporina A, um potente imunossupressor amplamente utilizado em transplantes de órgãos e no tratamento de doenças autoimunes. Sua estrutura química modificada inclui um grupo acetato, o que pode melhorar sua solubilidade e biodisponibilidade em formulações farmacêuticas. Este composto atua inibindo seletivamente a calcineurina, bloqueando a ativação de linfócitos T e a produção de citocinas pró-inflamatórias. Sua alta especificidade e perfil farmacocinético consistente o tornam valioso em protocolos terapêuticos que exigem controle imunológico preciso. A forma acetilada também pode oferecer vantagens em termos de estabilidade química e armazenamento.
Cyclosporin A Acetate structure
Cyclosporin A Acetate structure
Product Name:Cyclosporin A Acetate
N.o CAS:83602-41-9
MF:C64H113N11O13
MW:1244.64793753624
CID:722975
Update Time:2025-08-05

Cyclosporin A Acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclosporin A,6-[(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]-
    • Cyclosporin A Acetate
    • [O-acetyl]1-CsA
    • Acetylcyclosporin A
    • B-3-243
    • cyclosporin acetate
    • Cyclosporine A acetate
    • O-Acetyl-C91-cyclosporin A
    • O-acetyl-CsA
    • O-acetyl-cyclosporin A
    • Sdz 033-243
    • SDZ 33-243
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A
    • B 3-243
    • O-Acetylcyclosporin A
    • 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane, cyclic peptide deriv. (ZCI)
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A (ACI)
    • Cyclosporin A, acetate (ester) (9CI)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-N-Methyl-3-acetoxy-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • Aids097134
    • Inchi: 1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
    • Chave InChI: KUSICUWKCBCAHV-ZSINMPTNSA-N
    • SMILES: [C@@H]1(C(N[C@@H](C(N([C@H](C(=O)N([C@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H]([C@H](C)C/C=C/C)OC(C)=O)C(N[C@H](C(N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@H](C(=O)N1)CC(C)C)=O)CC)=O)CC(C)C)C)CC(C)C)C)=O)C)=O)C

Propriedades Computadas

  • Massa Exacta: 1243.85000

Propriedades Experimentais

  • Densidade: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 140 - 145°C
  • Solubilidade: 极易溶解 (1000 g/L) (25 ºC),
  • PSA: 284.87000
  • LogP: 4.72030

Cyclosporin A Acetate Informações de segurança

  • Condição de armazenamento:-20°C Freezer

Cyclosporin A Acetate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
C988890-50mg
Cyclosporin A Acetate
83602-41-9
50mg
$ 97.00 2023-09-08
TRC
C988890-100mg
Cyclosporin A Acetate
83602-41-9
100mg
$ 136.00 2023-09-08
TRC
C988890-250mg
Cyclosporin A Acetate
83602-41-9
250mg
$323.00 2023-05-18
TRC
C988890-500mg
Cyclosporin A Acetate
83602-41-9
500mg
$611.00 2023-05-18
TRC
C988890-1g
Cyclosporin A Acetate
83602-41-9
1g
$ 1070.00 2023-09-08
A2B Chem LLC
AC42670-25mg
Cyclosporin A Acetate
83602-41-9 95%
25mg
$130.00 2024-04-19
A2B Chem LLC
AC42670-100mg
Cyclosporin A Acetate
83602-41-9 95%
100mg
$302.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-211155-100mg
Cyclosporin A Acetate,
83602-41-9
100mg
¥2256.00 2023-09-05
TRC
C988890-1000mg
Cyclosporin A Acetate
83602-41-9
1g
$1068.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-211155-100 mg
Cyclosporin A Acetate,
83602-41-9
100MG
¥2,256.00 2023-07-10

Cyclosporin A Acetate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, cooled
Referência
Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance
Ma, Chunlong ; et al, Antiviral Research, 2016, 133, 62-72

Método de produção 2

Condições de reacção
1.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
3.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 4

Condições de reacção
1.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
4.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 d, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
Referência
Organozirconium chemistry on cyclosporin: a novel process for the highly stereoselective synthesis of (E)-ISA247 (voclosporin) and close analogues
Maeng, Jun-Ho; et al, Synthesis, 2012, 44(1), 63-68

Método de produção 6

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium Solvents: Methanol
2.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
5.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 8

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Xylene
2.1 Reagents: Sodium Solvents: Methanol
3.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
6.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Método de produção 9

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Lawesson's reagent Solvents: Xylene
3.1 Reagents: Sodium Solvents: Methanol
4.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
6.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
7.1 Reagents: Nickel Solvents: Ethanol
Referência
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Cyclosporin A Acetate Raw materials

Cyclosporin A Acetate Preparation Products

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen